Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with the molecular formula C19H19NO5 and a molecular weight of 341.363 g/mol. This compound features a chroman ring, a benzoate ester, and a carbamoyl group, making it a versatile molecule in various chemical and biological applications.
Scientific Research Applications
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the chroman ring. One common method involves the condensation of appropriate phenolic compounds with aldehydes under acidic conditions to form the chroman ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromanone derivatives, while reduction of the carbamoyl group can produce amine derivatives .
Mechanism of Action
The mechanism of action of Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The chroman ring can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)benzoate: Similar in structure but lacks the chroman ring.
Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate: Contains a sulfamoyl group instead of a carbamoyl group.
Uniqueness
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the chroman ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)14-8-6-13(7-9-14)17(21)20-12-19(23)10-11-25-16-5-3-2-4-15(16)19/h2-9,23H,10-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEGKOQBXOXESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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